Ethyl 8-bromooctanoate

Catalog No.
S1545082
CAS No.
29823-21-0
M.F
C10H19BrO2
M. Wt
251.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-bromooctanoate

CAS Number

29823-21-0

Product Name

Ethyl 8-bromooctanoate

IUPAC Name

ethyl 8-bromooctanoate

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

InChI

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3

InChI Key

UBTQVPMVWAEGAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCBr

Synonyms

Ethyl 8-bromoocatanoate; 8-Bromooctanoic acid ethyl ester; 8-Bromo-octanoic acid ethyl ester; ETHYL omega-BROMOOCTANOATE

Canonical SMILES

CCOC(=O)CCCCCCCBr

Organic Synthesis:

Ethyl 8-bromooctanoate is a versatile intermediate used in organic synthesis for the preparation of various other compounds. Its reactive bromo group allows it to participate in various substitution and coupling reactions. For example, researchers have utilized Ethyl 8-bromooctanoate for the synthesis of:

  • Long-chain alcohols: Ethyl 8-bromooctanoate can be converted to long-chain alcohols through a series of reactions, such as nucleophilic substitution and reduction. These alcohols find applications in various fields, including detergents, lubricants, and plasticizers [].
  • Esters: The bromo group in Ethyl 8-bromooctanoate can be readily replaced with other groups, such as alkoxy or aryloxy groups, to form new esters. These esters possess diverse properties and applications depending on the specific substituents [].
  • Heterocyclic compounds: Ethyl 8-bromooctanoate can be employed as a building block in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds exhibit a wide range of biological activities and have potential applications in medicinal chemistry [].

Ethyl 8-bromooctanoate is an organic compound with the molecular formula C10H19BrO2C_{10}H_{19}BrO_2 and a molecular weight of 251.16 g/mol. It is classified as a brominated fatty acid ester, specifically an ethyl ester of 8-bromooctanoic acid. This compound appears as a clear, colorless oil and has a boiling point of approximately 123°C at reduced pressure (3 mmHg) and a density of 1.194 g/cm³ . It is primarily utilized as a reagent in organic synthesis and has applications in pharmaceutical and pesticide production.

Due to its reactive bromo group. Key types of reactions include:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles like hydroxide ions, leading to the formation of different derivatives.
  • Reduction Reactions: Ethyl 8-bromooctanoate can be reduced to yield ethyl octanoate.
  • Oxidation Reactions: It can undergo oxidation to form 8-bromooctanoic acid .

Common reagents for these reactions include sodium hydroxide or potassium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate or chromium trioxide for oxidation .

The synthesis of Ethyl 8-bromooctanoate involves several steps:

  • Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to produce 2-(6-bromohexyl) diethyl malonate.
  • Ester Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
  • Esterification: Finally, the 8-bromooctanoic acid reacts with absolute ethanol to form Ethyl 8-bromooctanoate .

In industrial settings, these processes are optimized for higher yields and purity through careful control of reaction conditions.

Ethyl 8-bromooctanoate serves multiple purposes:

  • Organic Synthesis: It is widely used as a versatile intermediate in the preparation of various organic compounds.
  • Pharmaceuticals: Its role as an intermediate makes it valuable in the synthesis of pharmaceutical agents.
  • Pesticides: The compound is also used in agricultural chemistry for developing pesticides .

Ethyl 8-bromooctanoate shares structural similarities with several other brominated fatty acids and esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl octanoateC10H20O2C_{10}H_{20}O_2Non-brominated counterpart
8-Bromodecanoic acidC10H19BrO2C_{10}H_{19}BrO_2Similar structure but without ethyl group
Ethyl 7-bromoheptanoateC9H17BrO2C_{9}H_{17}BrO_2One carbon shorter than Ethyl 8-bromooctanoate
Ethyl caprylateC10H20O2C_{10}H_{20}O_2Non-brominated ester derived from caprylic acid
Ethyl 9-bromo-nonanoateC11H21BrO2C_{11}H_{21}BrO_2One carbon longer than Ethyl 8-bromooctanoate

Uniqueness

Ethyl 8-bromooctanoate's unique feature lies in its bromination at the eighth carbon position, which enhances its reactivity compared to non-brominated fatty acids. This property allows it to participate in specific

XLogP3

3.3

Appearance

Colourless to pale yellow liquid

Other CAS

29823-21-0

Wikipedia

Ethyl 8-bromooctanoate

Dates

Modify: 2023-08-15

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